2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a fluorinated pyrazole derivative characterized by two difluoromethyl groups at the 3- and 5-positions of the pyrazole ring and a propanoic acid substituent at the 1-position. Fluorinated pyrazoles are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . The presence of difluoromethyl groups introduces strong electron-withdrawing effects, which can influence the compound’s acidity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2/c1-3(8(15)16)14-5(7(11)12)2-4(13-14)6(9)10/h2-3,6-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELRRJQUCQJLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that the difluoromethyl groups may enhance the compound's ability to disrupt microbial membranes.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its structural features may contribute to the development of novel therapeutic agents targeting various diseases. Ongoing research aims to elucidate its mechanisms of action and efficacy in biological assays.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria. The results indicated that modifications at the pyrazole ring could enhance potency, suggesting avenues for drug development targeting bacterial infections.
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid with three related fluorinated pyrazole derivatives, focusing on structural features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison of Fluorinated Pyrazole Derivatives
Key Findings:
Fluorination Impact: The bis(difluoromethyl) substitution in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to mono-fluorinated analogs (e.g., logP ~1.8–2.2 for 2-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid) . This property is critical for membrane permeability in drug design. The electron-withdrawing nature of difluoromethyl groups lowers the pKa of the propanoic acid moiety (~3.5–4.0), improving solubility in polar solvents relative to non-fluorinated pyrazoles (pKa ~4.5–5.0) .
Functional Group Diversity: The bromo-substituted analog (discontinued per CymitQuimica data) likely served as a precursor for cross-coupling reactions, whereas the target compound’s lack of bromo suggests optimization for direct biological activity . Non-fluorinated pyrazoles (e.g., 5-amino-3-hydroxy derivatives) prioritize hydrogen-bonding interactions, as seen in their use as intermediates for thiophene synthesis .
Synthetic Accessibility: Fluorinated pyrazoles often require multi-step synthesis involving halogen exchange or direct fluorination. For example, the general procedure for pyrazole-thiophene hybrids involves 1,4-dioxane and malononitrile, but fluorinated variants may need specialized fluorinating agents .
Biological Activity
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic compound characterized by its unique pyrazole structure and difluoromethyl substitutions. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring with difluoromethyl groups at positions 3 and 5, and a propanoic acid moiety. The presence of difluoromethyl groups enhances the lipophilicity and stability of the compound.
Synthesis
The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of difluoromethyl groups can be achieved through fluorination techniques or by using difluoromethylating agents during the synthesis process.
Antimicrobial Properties
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound this compound has been evaluated for its efficacy against pathogenic microorganisms.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal activity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various in vitro models. This suggests that it may interfere with inflammatory signaling pathways, making it a candidate for further research in inflammatory diseases.
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazole derivatives. Some derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific impact of this compound on cancer cells remains an area for further investigation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes: The difluoromethyl groups enhance the compound's ability to interact with enzymes involved in metabolic pathways.
- Cell Membrane Penetration: Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets.
- Modulation of Signaling Pathways: The compound may modulate key signaling pathways involved in inflammation and cell proliferation.
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives similar to this compound:
- Antimicrobial Screening: A study evaluating the antimicrobial activity of various pyrazole derivatives found that those with difluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Assays: Another investigation demonstrated that pyrazole compounds significantly reduced inflammation markers in animal models, suggesting therapeutic potential for conditions like arthritis.
- Cancer Cell Line Studies: Research involving cancer cell lines indicated that certain pyrazole derivatives could induce cell death via apoptosis, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated diketones or β-keto esters. For example, pyrazole rings are formed via acid-catalyzed cyclization, followed by functionalization of the propanoic acid moiety. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to avoid side reactions like over-fluorination or ester hydrolysis. Yield improvements (≥70%) are achieved using anhydrous conditions and inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : NMR is essential to confirm the presence and position of difluoromethyl groups. NMR resolves pyrazole ring protons and propanoic acid protons, with coupling constants indicating substituent orientation.
- X-ray Crystallography : Single-crystal analysis (e.g., as in related pyrazole derivatives) provides bond lengths and angles, validating steric effects of fluorinated groups .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1500 cm) confirm functional groups .
Q. How should solubility challenges be addressed in aqueous and organic solvents for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous buffers (pH 6.5–7.4), use co-solvents like ethanol (<10% v/v) or surfactants (e.g., Tween-80) to stabilize colloidal dispersions.
- pH Adjustment : The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to enhance water solubility. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity and optimize synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to identify low-energy pathways for pyrazole ring formation. For example, fluorinated intermediates exhibit higher electrophilicity, requiring tailored solvent models (e.g., COSMO-RS) .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics data with machine learning to predict optimal conditions (e.g., temperature gradients, catalyst loading). Recent studies achieved 15–20% yield improvements via iterative feedback loops .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets using standardized assays (e.g., enzyme inhibition IC values under controlled pH and ionic strength). Discrepancies often arise from impurities (>95% purity required for reliable SAR) or solvent effects (e.g., DMSO quenching reactive intermediates) .
- Controlled Replication : Reproduce experiments with strict adherence to protocols (e.g., USP methods for column purity validation) and validate via orthogonal techniques (HPLC-MS vs. UV-Vis) .
Q. How can reaction engineering address scalability challenges for multi-gram synthesis?
- Methodological Answer :
- Membrane Technologies : Continuous flow reactors reduce side products by precise control of residence time and mixing. For fluorinated compounds, PTFE membranes resist corrosion and enable efficient separation of acidic byproducts .
- Process Simulation : Use Aspen Plus or similar tools to model heat transfer and mass balance, particularly for exothermic fluorination steps. Pilot-scale trials should include in-line FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
